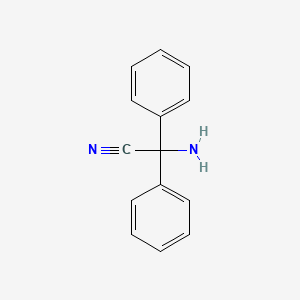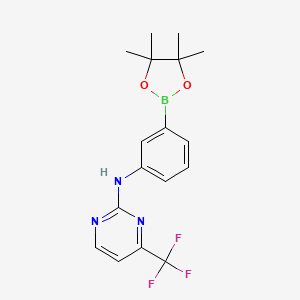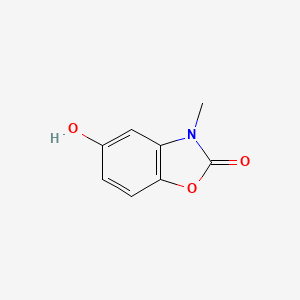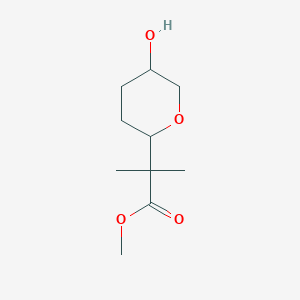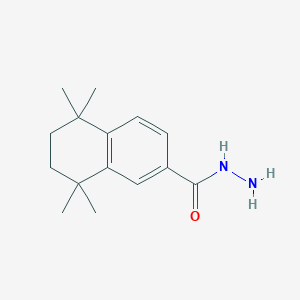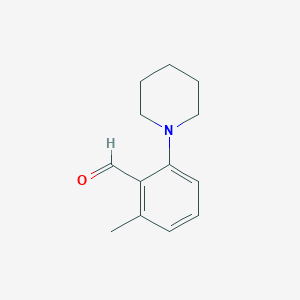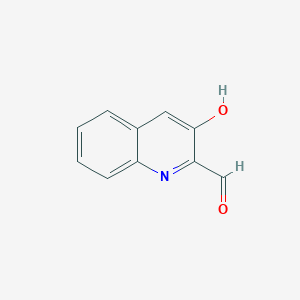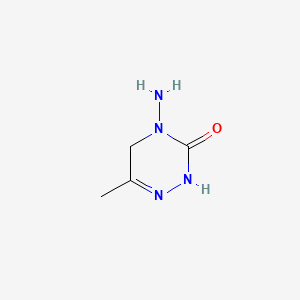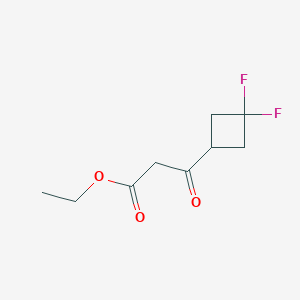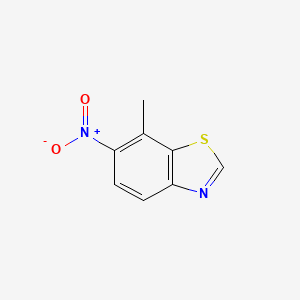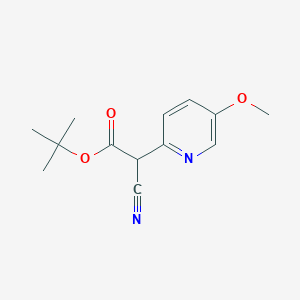
1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone is a complex organic compound that features a benzofuran core substituted with a naphthyl group and a bromoethoxy side chain
Preparation Methods
The synthesis of 1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.
Introduction of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Bromoethoxy Side Chain: The bromoethoxy side chain is attached through a nucleophilic substitution reaction, where a bromoethanol derivative reacts with the naphthyl-substituted benzofuran under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromoethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .
Scientific Research Applications
1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Its unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and pathways involved .
Comparison with Similar Compounds
1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone can be compared with similar compounds, such as:
1-{2-[4-(2-Chloroethoxy)naphthalen-1-yl]-1-benzofuran-3-yl}ethan-1-one:
1-{2-[4-(2-Methoxyethoxy)naphthalen-1-yl]-1-benzofuran-3-yl}ethan-1-one: The presence of a methoxyethoxy group may alter the compound’s solubility and interaction with biological targets.
1-{2-[4-(2-Fluoroethoxy)naphthalen-1-yl]-1-benzofuran-3-yl}ethan-1-one: The fluoroethoxy group can influence the compound’s electronic properties and its behavior in chemical reactions.
These comparisons highlight the uniqueness of this compound in terms of its reactivity, applications, and potential as a research tool.
Properties
CAS No. |
61639-36-9 |
|---|---|
Molecular Formula |
C22H17BrO3 |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
1-[2-[4-(2-bromoethoxy)naphthalen-1-yl]-1-benzofuran-3-yl]ethanone |
InChI |
InChI=1S/C22H17BrO3/c1-14(24)21-18-8-4-5-9-20(18)26-22(21)17-10-11-19(25-13-12-23)16-7-3-2-6-15(16)17/h2-11H,12-13H2,1H3 |
InChI Key |
MBOSKMNTAUMGAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C4=CC=CC=C43)OCCBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Tert-butyl 2-ethyl 6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B8715324.png)
